molecular formula C5H10ClN B1219778 N-Chloropiperidine CAS No. 2156-71-0

N-Chloropiperidine

Cat. No.: B1219778
CAS No.: 2156-71-0
M. Wt: 119.59 g/mol
InChI Key: CIQJWKNJDQKPPO-UHFFFAOYSA-N
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Description

N-Chloropiperidine is an organic compound with the chemical formula C5H10NCl. It is a colorless liquid and a rare example of an organic chloramine, characterized by the presence of a nitrogen-chlorine bond. This compound is typically generated and used in situ due to its high reactivity, making it challenging to isolate .

Mechanism of Action

Target of Action

N-Chloropiperidine, also known as 1-Chloropiperidine, is a rare example of an organic chloramine . It is a nitrogen mustard-based compound that is expected to react via a highly electrophilic bicyclic aziridinium ion . This ion is readily attacked by nucleophiles, making it a primary target of the compound.

Mode of Action

The mode of action of this compound involves the formation of an electrophilic aziridinium ion by intramolecular displacement of a chloride . This ion is then readily attacked by nucleophiles such as the guanine base in DNA . The resulting covalent adducts eventually lead to depurination and strand cleavage, potentially followed by apoptosis of the cancer cell .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA alkylation . The compound’s interaction with DNA leads to the formation of covalent adducts, which can cause depurination and strand cleavage . This process can potentially trigger apoptosis in cancer cells .

Pharmacokinetics

Typical of chloramines, the compound is so reactive that it is generated and used in situ rather than being isolated

Result of Action

The primary result of this compound’s action is the formation of covalent adducts with DNA, leading to depurination and strand cleavage . This can potentially trigger apoptosis in cancer cells . The compound’s high reactivity and electrophilic nature make it a potent alkylating agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s high reactivity means that it is typically generated and used in situ . Additionally, the compound undergoes dehydrohalogenation to afford the cyclic imine

Biochemical Analysis

Biochemical Properties

N-Chloropiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with arenesulfinic acid salts, which results in the formation of stable arenesulfonamides . Additionally, this compound has been shown to induce mutagenic effects in Salmonella typhimurium strain TA 100, indicating its potential to interact with genetic material . The compound’s reactivity and ability to form stable products make it a valuable tool in biochemical research.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cultured mammalian cells, it induces both numerical and structural chromosomal aberrations . Exposure to this compound results in a reduction in mitotic activity, increased frequency of anomalous nuclear division, and the formation of multinucleated and pleomorphic cells . These effects suggest that this compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular macromolecules. It is a direct-acting mutagen that induces mutations through base pair substitution . In cultured cells, this compound elicits exchange configurations that persist several days after treatment . This indicates that the compound forms stable reaction products with cellular components, leading to long-lasting effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to undergo spontaneous decomposition and photodecomposition in aqueous solutions . Despite its reactivity, this compound solutions are relatively stable, allowing for extended study periods . Long-term exposure to this compound in cultured cells results in persistent chromosomal aberrations and other cellular changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Chronic exposure to this compound in mice and hamsters leads to significant levels of abnormal sperm after five weeks . The compound’s reproductive toxicity is evident in reduced numbers of moles, implantations, and offspring per pregnancy when both parents are exposed . High doses of this compound can result in toxic effects, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity allows it to participate in various biochemical reactions, forming stable products that can be analyzed for research purposes . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The study of this compound’s transport mechanisms is essential for understanding its effects on cellular function and overall biochemical behavior.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects this compound’s interactions with cellular components, influencing its biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloropiperidine is commonly prepared by treating piperidine with calcium hypochlorite. The reaction is carried out in an aqueous solution at low temperatures to control the reactivity of the chloramine . Another method involves the reaction of piperidine with N-chlorosuccinimide in dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors can help manage the exothermic nature of the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-Chloropiperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Chloropiperidine is unique due to its high reactivity and the presence of a nitrogen-chlorine bond, which is less common in organic compounds. This reactivity makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1-chloropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-7-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQJWKNJDQKPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175894
Record name N-Chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-71-0
Record name 1-Chloropiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2156-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Chloropiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLOROPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V5HK98PCN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Chloropiperidine?

A1: this compound has a molecular formula of C5H10ClN and a molecular weight of 119.59 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic methods to study this compound, including: - Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR have been utilized to study the conformational equilibria of this compound and its derivatives. [, ] - UV Photoelectron Spectroscopy: This technique has provided insights into the lone-pair ionization energies of nitrogen, oxygen, and chlorine atoms within this compound derivatives. [] - Vibrational Spectroscopy: Studies have employed vibrational spectroscopy to analyze conformational preferences. []

Q3: What types of reactions is this compound known to participate in?

A3: this compound has been investigated in several reaction types: - Chlorination Reactions: It has been explored as a chlorinating agent for aromatic hydrocarbons in acidic media, showing varied selectivity depending on the substrate and reaction conditions. [] - Addition Reactions: Chromous chloride-promoted addition of this compound to olefins has been reported, highlighting its potential in radical chain reactions. [] - Reactions with Carbanions: Studies have explored its reactivity with carbanions derived from compounds like ethyl acetoacetate and diethyl malonate. [] - Dehydrochlorination: this compound can undergo dehydrochlorination under specific conditions, leading to the formation of tetrahydropyridine. []

Q4: How does the structure of this compound influence its reactivity in chlorination reactions?

A4: The steric bulk of this compound plays a significant role in its selectivity as a chlorinating agent. For instance, bulky N-chloroamines like this compound show greater selectivity for the 1-position of naphthalene compared to less hindered N-chloroamines. []

Q5: Can this compound act as a radical initiator?

A5: Yes, studies have shown that this compound can generate nitrogen-centered radicals upon reaction with silver (Ag(0)) or silver-amine systems. These radicals have been successfully trapped and characterized using electron paramagnetic resonance (EPR) spectroscopy. []

Q6: What factors influence the stability of this compound in aqueous solutions?

A6: The decomposition of this compound in aqueous solutions is influenced by: - Spontaneous Decomposition: this compound undergoes inherent degradation over time. [] - Photodecomposition: Exposure to light can accelerate the decomposition process. []

Q7: How does the presence of sulfite (S(IV)) affect this compound in wastewater treatment?

A7: Sulfite acts as a dechlorinating agent, reducing this compound and other chloramines in wastewater. The rate of reduction is pH-dependent, with faster reduction observed at near-neutral pH. []

Q8: What are the known toxicological effects of this compound?

A8: this compound has exhibited mutagenic and clastogenic properties in various studies: - Mutagenicity: It induced mutations in Salmonella typhimurium strains, particularly those sensitive to base-pair substitutions. [, ] - Clastogenicity: Exposure to this compound led to chromosomal aberrations, including structural anomalies and centromeric exaggeration, in Chinese hamster ovary (CHO) cells. [] - Sperm Abnormalities: Chronic exposure in mice resulted in increased sperm abnormalities. []

Q9: Is this compound considered an environmental concern?

A9: The formation of this compound and other organochloramines during water chlorination is a potential environmental concern. - Formation in Drinking Water: Research indicates that this compound can form in chlorinated drinking water when piperidine, a precursor compound, is present. [] - Toxicity: Its demonstrated toxicity to aquatic organisms like Vibrio fischeri in Microtox™ bioassays raises concerns about its potential impact on aquatic ecosystems. []

Q10: Have computational methods been applied to study this compound?

A10: Yes, computational chemistry has played a role in understanding this compound: - Conformational Analysis: Ab initio calculations and energy minimizations have been used to investigate conformational preferences, complementing experimental NMR data. [] - Reaction Mechanism Studies: Quantum chemical calculations have been employed to explore the mechanism and thermodynamics of base-catalyzed reactions of this compound and related compounds. []

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